Product packaging for 1-azido-3,7-dimethylocta-2,6-diene(Cat. No.:CAS No. 84457-88-5)

1-azido-3,7-dimethylocta-2,6-diene

Cat. No.: B14405326
CAS No.: 84457-88-5
M. Wt: 179.26 g/mol
InChI Key: TVHVHSOCOVZUCZ-UHFFFAOYSA-N
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Description

1-Azido-3,7-dimethylocta-2,6-diene, commonly known as geranyl azide, is a versatile allylic azide compound (CAS 84457-88-5, Molecular Formula: C10H17N3) that serves as a valuable building block in organic and medicinal chemistry research . This compound is well-known for its application in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the classic "click" reaction, to generate 1,2,3-triazole libraries for drug discovery and bioconjugation . A key characteristic researchers must note is that this azide undergoes a spontaneous [3,3]-sigmatropic rearrangement at ambient temperature, resulting in a dynamic equilibrium between the primary geranyl azide (E- and Z-isomers) and the tertiary linaloyl azide . This mixture is synthetically useful, as it allows for direct access to triazoles with different regiochemistries from a single starting material, a factor that can significantly modulate biological activity in screened compounds . Its utility is demonstrated in the synthesis of compounds with antibiofilm, antiparasitic, and enzyme inhibitory activities, making it a crucial reagent for developing new pharmacological tools . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B14405326 1-azido-3,7-dimethylocta-2,6-diene CAS No. 84457-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84457-88-5

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-azido-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17N3/c1-9(2)5-4-6-10(3)7-8-12-13-11/h5,7H,4,6,8H2,1-3H3

InChI Key

TVHVHSOCOVZUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCN=[N+]=[N-])C)C

Origin of Product

United States

The Significance of Unsaturated Azides in Contemporary Organic Synthesis

Unsaturated azides, particularly vinyl azides, are powerful and versatile building blocks in organic chemistry. Their utility stems from the presence of two key reactive functionalities: the azide (B81097) group and an adjacent carbon-carbon double bond. This unique arrangement allows for a diverse range of chemical transformations.

The azide group itself is a cornerstone of "click chemistry," most notably in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction is known for its high efficiency, reliability, and biocompatibility, making it a staple in drug discovery, materials science, and bioconjugation.

Furthermore, organic azides can be readily reduced to primary amines, serving as protected amine synthons. wikipedia.org This transformation is crucial in the synthesis of nitrogen-containing compounds. The thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can undergo a variety of useful reactions. wikipedia.orgnih.gov In the case of vinyl azides, this decomposition can lead to the formation of 2H-azirines. wikipedia.orgnih.gov

The presence of the double bond in unsaturated azides adds another layer of reactivity. It can participate in various addition reactions and allows for the generation of iminyl radicals, which can then undergo further transformations. nih.gov This dual reactivity makes unsaturated azides valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles, pyrroles, imidazoles, and pyridines. nih.gov The ability to construct these heterocyclic scaffolds is of immense importance as they are prevalent in pharmaceuticals, natural products, and functional materials. nih.gov

Positioning of 1 Azido 3,7 Dimethylocta 2,6 Diene As a Versatile Synthetic Intermediate

Regioselective and Stereoselective Synthesis Strategies

The controlled synthesis of geranyl azide requires methods that can selectively introduce the azide group at the C1 position of the geranyl scaffold, preserving the (E)-configuration of the C2-C3 double bond.

Conversion from Allylic Halide Precursors (e.g., Geranyl Bromide)

A primary and straightforward route to this compound involves the nucleophilic substitution of a corresponding allylic halide, most commonly geranyl bromide. researchgate.netnih.gov This method relies on the displacement of the bromide leaving group by an azide nucleophile.

The efficiency of the azidation of geranyl bromide is highly dependent on the reaction conditions. The use of sodium azide in a suitable solvent is a common approach. To enhance the reaction rate and yield, various strategies have been employed. One effective method involves the use of polyethylene (B3416737) glycol (PEG) 400 as a reaction medium. researchgate.net PEG 400 can complex with the sodium cation, thereby increasing the nucleophilicity of the azide anion. researchgate.net This protocol offers operational simplicity and is environmentally benign. researchgate.net

Another optimized procedure involves grinding a mixture of the alcohol precursor (geraniol), triphenylphosphine (B44618), and iodine, followed by the addition of a solution of sodium azide in dimethyl sulfoxide (B87167) (DMSO). ias.ac.in This one-pot method is highly efficient, with short reaction times and excellent yields. ias.ac.in The use of DMSO as a solvent has proven to be particularly effective for this conversion. ias.ac.in

Table 1: Comparison of Reaction Conditions for Azidation of Geranyl Bromide

Reagent/Catalyst Solvent Temperature Reaction Time Yield Reference
Sodium Azide / PEG 400 PEG 400 Room Temp < 1 hour High researchgate.net
Sodium Azide / PPh₃ / I₂ DMSO Room Temp 30 min 85% ias.ac.in

Mitsunobu-Type and Modified Mitsunobu Reactions Utilizing Isoprenyl Alcohols

The Mitsunobu reaction provides a powerful and stereospecific method for converting primary and secondary alcohols, such as geraniol, into a variety of functional groups, including azides, with inversion of configuration. organic-chemistry.orgnih.govyoutube.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govyoutube.com

A significant modification of the classical Mitsunobu reaction for the synthesis of azides involves the use of diphenylphosphoryl azide (DPPA) as the azide source. commonorganicchemistry.comcmu.edugoogle.comcommonorganicchemistry.com This approach is often carried out in the presence of a non-nucleophilic base, 1,8-diazabicycloundec-7-ene (DBU). commonorganicchemistry.comcmu.edugoogle.com The reaction proceeds via the in situ formation of a phosphoryl-activated alcohol intermediate, which is then displaced by the azide ion. cmu.edu This method is advantageous as it avoids the formation of difficult-to-remove phosphine oxide byproducts. commonorganicchemistry.com

The combination of DPPA and DBU is particularly effective for the azidation of reactive alcohols, including allylic alcohols like geraniol. commonorganicchemistry.com The reaction is typically performed in an inert, dry aprotic solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). google.comreddit.com The process generally provides good yields of the corresponding azide with a high degree of SN2 inversion. commonorganicchemistry.comgoogle.com

To streamline the synthesis of geranyl azide from geraniol, one-pot procedures have been developed. These methods eliminate the need for isolation of intermediate species, thereby improving efficiency and reducing waste. A one-pot procedure utilizing DPPA and DBU in dry toluene allows for the direct conversion of the alcohol to the azide. cmu.edu In this process, DBU acts as a base to facilitate the formation of a phosphate (B84403) intermediate, which is subsequently displaced by the azide without isolation. cmu.edu

Another efficient one-pot synthesis involves the use of bis(2,4-dichlorophenyl) phosphate activation. cmu.eduresearchgate.net In this method, 4-(dimethylamino)pyridine (DMAP) is used as a base, and a phosphorylpyridinium azide is believed to be the activating agent. cmu.eduresearchgate.net This procedure has been shown to convert various alkanols to their corresponding azides in satisfactory yields. cmu.edu

Table 2: Key Reagents in Modified Mitsunobu and One-Pot Azidation Reactions

Reagent Function Solvent Key Features Reference
DPPA / DBU Azide Source / Base Toluene, THF Avoids phosphine oxide byproducts, good for reactive alcohols commonorganicchemistry.comcmu.edugoogle.com
Bis(2,4-dichlorophenyl) phosphate / DMAP Activating Agent / Base Not Specified One-pot procedure, good yields cmu.eduresearchgate.net

Alternative Azidation Pathways and Precursor Derivations (e.g., Gabriel Reaction, Staudinger Reaction for Amine Precursors)

While direct azidation methods are prevalent, alternative pathways involving the conversion of other functional groups can also be employed. For instance, the corresponding amine, geranylamine (B3427868), can be synthesized and subsequently converted to the azide. The Gabriel synthesis, which involves the alkylation of phthalimide (B116566) with an alkyl halide followed by hydrolysis, can be used to prepare the primary amine from geranyl bromide. organic-chemistry.org

Control and Analysis of Isomeric Composition During Synthesis

The synthesis of allylic azides like this compound is often complicated by the spontaneous rearrangement of the azide group, leading to a mixture of isomers. This phenomenon, known as the Winstein rearrangement, results in an equilibrating mixture of regioisomers and stereoisomers. researchgate.netnih.gov

The synthesis of this compound typically results in a mixture of (E)- and (Z)-isomers. researchgate.net The ratio of these isomers can be influenced by the starting material and reaction conditions. For instance, geranyl azide, derived from geraniol, exists in solution as a mixture of inseparable regioisomers which, upon further reaction, can yield (E) and (Z) isomers in a 3:2 ratio. researchgate.net This rearrangement is a concerted, synchronous process. nih.gov

The equilibrium between the isomers is a dynamic process. Allylic azides can undergo a reversible orgsyn.orgorgsyn.org-sigmatropic rearrangement, leading to a mixture of structural isomers at room temperature. researchgate.netnih.gov This rearrangement has been extensively studied, and computational analysis has provided insights into the transition state geometries, which are often calculated to have a half-chair conformation. nih.gov

A significant challenge in the synthesis of this compound is the concurrent formation of its regioisomer, 3-azido-3,7-dimethylocta-1,6-diene. researchgate.net This occurs due to the allylic nature of the azide, which allows for a reversible orgsyn.orgorgsyn.org-sigmatropic rearrangement, also known as the Winstein rearrangement. researchgate.netnih.gov This rearrangement leads to an equilibrating mixture of the primary allylic azide (this compound) and the tertiary allylic azide (3-azido-3,7-dimethylocta-1,6-diene).

Studies have shown that the equilibrium mixture often favors the primary azide. For instance, in the case of geranyl azide, the mixture consists of primary and tertiary azides in an approximate 8:1 ratio. researchgate.net The primary azide fraction itself is a mixture of (E) and (Z) isomers. researchgate.net The presence of these inseparable regioisomers has been confirmed through NMR analysis. researchgate.net

The choice of the starting isoprenyl alcohol—geraniol, nerol, or linalool—has a direct impact on the isomeric composition of the resulting azide product. researchgate.net These alcohols are themselves isomers and provide different stereochemical and regiochemical precursors for the azidation reaction.

Geraniol , an (E)-isomer, primarily yields (E)-1-azido-3,7-dimethylocta-2,6-diene (geranyl azide), which exists in equilibrium with its tertiary regioisomer. researchgate.net The resulting primary azide typically has an (E):(Z) ratio of approximately 1.6:1. researchgate.net

Nerol , the (Z)-isomer of geraniol, is used to synthesize (Z)-1-azido-3,7-dimethylocta-2,6-diene (neryl azide). scirp.orgwikipedia.org

Linalool , a tertiary allylic alcohol, can also be used as a starting material. researchgate.netchemicalbook.com Its conversion to the azide can proceed with allylic rearrangement to form a mixture of geranyl and linalyl azides. orgsyn.org

The synthesis is often carried out as a one-pot reaction, transforming the alcohol into the corresponding azide, which then equilibrates to a mixture of regioisomers. researchgate.net

Table 1: Isomeric Composition of Azides from Different Precursors

Starting AlcoholPrimary Azide ProductPredominant IsomerRegioisomer Ratio (Primary:Tertiary)(E):(Z) Ratio of Primary Azide
Geraniol(E)-1-Azido-3,7-dimethylocta-2,6-diene(E)-isomer~8:1 researchgate.net~1.6:1 researchgate.net
Nerol(Z)-1-Azido-3,7-dimethylocta-2,6-diene(Z)-isomerData not availableData not available
LinaloolMixture of Geranyl and Linalyl AzidesMixtureData not availableData not available

Chromatographic Purification and Isolation Techniques for Reaction Products

The purification of this compound and its isomers from the reaction mixture presents a significant challenge due to the similarity in their physical properties and the dynamic equilibrium between them. researchgate.net Chromatographic methods are the most commonly employed techniques for separation. nih.gov

Attempts to separate the (E) and (Z) isomers of the resulting triazoles formed from the azide mixture have often been unsuccessful due to the similar polarities of the diastereoisomers. researchgate.net However, various chromatographic techniques can be applied to purify the initial azide products or their subsequent reaction products. These methods include:

Column Chromatography: This is a standard method for the purification of organic compounds. For allylic azides, careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial. orgsyn.org

Gas Chromatography (GC): GC can be used for the analysis and, in some cases, the preparative separation of volatile compounds like terpenoid derivatives. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution for separating isomers. Reverse-phase HPLC methods have been developed for the analysis of related terpenoid compounds. sielc.com

Despite the availability of these techniques, the inherent instability and isomer interconversion of allylic azides can complicate purification efforts. nih.gov In many cases, the isomeric mixture is used directly in subsequent reactions, and the final products are then separated. researchgate.net

Reactivity and Mechanistic Investigations of 1 Azido 3,7 Dimethylocta 2,6 Diene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions wherein the transition state has a cyclic geometry. For 1-azido-3,7-dimethylocta-2,6-diene, the most prominent of these are sigmatropic rearrangements and 1,3-dipolar cycloadditions.

researchgate.netresearchgate.net-Sigmatropic Rearrangements of Allylic Azides

Allylic azides, such as geranyl azide (B81097), are known to undergo a reversible researchgate.netresearchgate.net-sigmatropic rearrangement, often referred to as the Winstein rearrangement. nih.govrsc.org This process involves the migration of the azide group across the allylic framework, leading to an equilibrating mixture of isomeric allylic azides. In the case of the geranyl/neryl/linalyl system, this equilibrium involves the primary E-isomer (geranyl azide), the primary Z-isomer (neryl azide), and the tertiary isomer (linalyl azide). This rearrangement can lead to challenges in synthesis, such as low yields and racemization, but it can also be harnessed for strategic chemical transformations. nih.gov

The dynamic equilibrium between geranyl azide, neryl azide, and linalyl azide has been a subject of detailed kinetic and equilibrium studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the ratios of these isomers at equilibrium. researchgate.net The rearrangement proceeds through a cyclic transition state, and the rate is influenced by the substitution pattern of the allylic system. nih.gov Generally, tertiary and secondary allylic azides rearrange more rapidly than primary ones. nih.gov

The equilibrium composition is a reflection of the thermodynamic stability of the isomers. Factors such as conjugation and steric interactions can significantly shift the equilibrium. nih.gov In many cases, one isomer may predominate, allowing for selective reactions.

Table 1: Equilibrium Composition of Geranyl, Neryl, and Linalyl Azides

IsomerStructure% at Equilibrium (Typical)
Geranyl Azide(E)-1-azido-3,7-dimethylocta-2,6-dieneMajor
Neryl Azide(Z)-1-azido-3,7-dimethylocta-2,6-dieneMinor
Linalyl Azide3-azido-3,7-dimethylocta-1,6-dieneMinor

Note: The exact equilibrium percentages can vary based on experimental conditions such as solvent and temperature.

The equilibrium of the allylic azide rearrangement is influenced by the surrounding environment, specifically the solvent and temperature. The rate of rearrangement generally increases with solvent polarity. nih.gov For instance, the rearrangement of prenyl azide is about 20 times faster in 70% aqueous acetone (B3395972) compared to pentane. nih.gov This suggests a transition state with some degree of charge separation, although the effect is less pronounced than in a fully ionic reaction. nih.gov

The researchgate.netresearchgate.net-sigmatropic rearrangement of allylic azides is inherently stereospecific. nih.gov This means that the stereochemistry of the starting material influences the stereochemistry of the product. This stereospecificity has been demonstrated in various systems and is a key piece of evidence for the concerted nature of the rearrangement. nih.gov

Regioselectivity, on the other hand, is governed by the relative stabilities of the possible isomers. In the case of the geranyl azide system, the primary azide (geranyl azide) is generally the most stable and therefore the major component at equilibrium. However, it is possible to trap the less stable isomers through selective reactions that are faster than the rearrangement back to the more stable form. researchgate.netnih.gov For example, reactions that favor the more electron-rich double bond found in the tertiary linalyl azide can selectively pull the equilibrium towards that isomer. nih.gov

1,3-Dipolar Cycloaddition Reactions of the Azide Functionality

The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgnih.gov This type of reaction is a powerful tool for the synthesis of a wide variety of complex molecules. wikipedia.org The reaction is often concerted and stereospecific, preserving the stereochemistry of the dipolarophile in the product. frontiersin.org

A particularly important variant of the 1,3-dipolar cycloaddition is the Copper(I)-Accelerated Azide-Alkyne Cycloaddition (CuAAC). nih.govglenresearch.com This reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.gov The copper(I) catalyst activates the alkyne, making it more susceptible to nucleophilic attack by the azide. nih.gov

The CuAAC reaction can be used to selectively react with the primary azide isomer (geranyl azide) in the equilibrating mixture. researchgate.netnih.gov Because the reaction with the primary azide is much faster than the rearrangement, the equilibrium is effectively shifted, leading to a high yield of the triazole derived from geranyl azide. nih.gov This strategy demonstrates how a dynamic equilibrium can be controlled to favor the formation of a single product.

Regiochemical Control and Specificity in Triazole Formation

The 1,3-dipolar cycloaddition reaction between azides and alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. The regioselectivity of this reaction, dictating the formation of either 1,4- or 1,5-disubstituted triazoles, is a critical aspect. In the case of this compound, its reaction with terminal alkynes can lead to a mixture of regioisomers.

Research has shown that the reaction of terminal aliphatic alkynes with azides often results in a mixture of 1,4- and 1,5-isomers. nih.gov However, the use of specific reaction conditions or catalysts can steer the reaction towards a desired isomer. For instance, copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are renowned for exclusively producing 1,4-disubstituted triazoles. Conversely, ruthenium(II)-catalyzed reactions (RuAAC) typically yield the 1,5-disubstituted regioisomer. nih.gov

The inherent electronic and steric properties of both the azide and the alkyne partner influence the regiochemical outcome in uncatalyzed thermal cycloadditions. For instance, reactions involving arylacetylenes in hot water have been reported to give high yields of 1,4-disubstituted 1,2,3-triazoles. nih.gov When m-nitroazidobenzene is reacted with either arylalkynes or aliphatic alkynes, only the 1,4-disubstituted derivatives are formed in excellent yields. nih.gov A synthetically useful approach for accessing 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles, involves the reaction of β-carbonyl phosphonates with azides, which proceeds with high regioselectivity under mild conditions. nih.gov

Table 1: Regiochemical Outcome of Triazole Formation

Reactants Catalyst/Conditions Major Product Reference
This compound + Terminal Alkyne Copper(I) 1,4-Disubstituted Triazole nih.gov
This compound + Terminal Alkyne Ruthenium(II) 1,5-Disubstituted Triazole nih.gov
Arylacetylene + Azide Hot Water 1,4-Disubstituted Triazole nih.gov
m-Nitroazidobenzene + Alkyne Not specified 1,4-Disubstituted Triazole nih.gov
β-Carbonyl Phosphonate + Azide Cs₂CO₃ in DMSO Regioselective Triazoles nih.gov

Reduction Chemistry of the Azide Group

The conversion of the azide functionality in this compound to a primary amine is a key transformation. Several methods are available, each with its own advantages and limitations, particularly concerning the preservation of the molecule's double bonds.

Catalytic hydrogenation is a common method for reducing azides to amines. bris.ac.uk However, a significant challenge with this compound is the potential for the simultaneous reduction of its two carbon-carbon double bonds. organicchemistrytutor.com Standard catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are highly effective for azide reduction but will also readily hydrogenate alkenes. bris.ac.uk

To achieve chemoselectivity, alternative catalysts have been explored. For example, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst for the selective reduction of azides in the presence of other functionalities that are susceptible to hydrogenolysis. bris.ac.uk Similarly, palladium catalysts supported on molecular sieves (Pd/MS3A and Pd/MS5A) have demonstrated chemoselective hydrogenation of azides in the presence of other reducible groups. researchgate.net Transfer hydrogenation, using hydrogen donors like sodium borohydride (B1222165) in the presence of a suitable catalyst, offers another mild and selective method. academie-sciences.fr

The Staudinger reaction provides a mild and highly selective method for the reduction of azides to primary amines, crucially avoiding the reduction of other functional groups like alkenes. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org

The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form the iminophosphorane. organic-chemistry.orgorgosolver.com The high stability of nitrogen gas makes this step thermodynamically favorable. organicchemistrytutor.com The subsequent hydrolysis of the iminophosphorane furnishes the desired primary amine. wikipedia.org This method is particularly advantageous for substrates like this compound, where the preservation of the double bonds is essential.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including organic azides, into amines. wikipedia.orgyoutube.com The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the azide.

However, the high reactivity of LiAlH₄ poses a significant challenge for the selective reduction of the azide group in this compound. While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, the double bonds in this molecule could potentially be susceptible to reduction under certain conditions. wikipedia.org The reduction of cinnamaldehyde, for instance, can lead to the reduction of both the aldehyde and the double bond with normal addition of LiAlH₄. ic.ac.uk Therefore, careful control of reaction conditions, such as temperature and the mode of addition (i.e., inverse addition), would be crucial to favor the reduction of the azide over the alkenes. ic.ac.uk

Table 2: Comparison of Azide Reduction Methods

Method Reagents Selectivity for C=C bonds Key Features Reference
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Low (reduces C=C) High efficiency, but lacks chemoselectivity for unsaturated compounds. bris.ac.ukorganicchemistrytutor.com
Chemoselective Catalytic Hydrogenation H₂, Rh/Al₂O₃ or Pd/MS High (preserves C=C) Offers selectivity for azide reduction in the presence of other reducible groups. bris.ac.ukresearchgate.net
Staudinger Reaction 1. PPh₃ 2. H₂O High (preserves C=C) Mild conditions, highly selective for azides. wikipedia.orgorganic-chemistry.org
Hydride-Mediated Reduction LiAlH₄ Moderate to Low Powerful reducing agent, but may require careful control to avoid side reactions. wikipedia.orgic.ac.uk

Photochemical Reactivity and Decomposition Pathways

The study of the photochemical behavior of organic azides reveals complex reaction pathways leading to various nitrogen-containing products.

Upon photolysis, organic azides can decompose to form highly reactive nitrene intermediates. The subsequent reactions of these nitrenes determine the final product distribution. For allylic azides like this compound, the photolysis can lead to the formation of allyl amines and isocyanates.

The proposed mechanism for the formation of allyl amines involves the extrusion of dinitrogen upon irradiation to generate a singlet nitrene. This nitrene can then undergo various transformations. One pathway involves intramolecular C-H insertion or rearrangement to form an aziridine, which can then rearrange to the corresponding imine, followed by tautomerization or subsequent reactions to yield the allyl amine.

Alternatively, the singlet nitrene can intersystem cross to a more stable triplet nitrene. The triplet nitrene can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of an amino radical, which upon further reaction yields the amine.

The formation of isocyanates is also a possible outcome of the photolysis of azides. This can occur through a Curtius-like rearrangement of the initially formed nitrene, where a group migrates from carbon to nitrogen. The specific products and their ratios are highly dependent on the reaction conditions, including the wavelength of light used and the nature of the solvent. researchgate.net Photolysis of azides in the presence of primary or secondary amines can also lead to the formation of diamines and other bicyclic products. rsc.org

Metal-Mediated and Metal-Catalyzed Transformations

The presence of both a reactive azide group and a diene moiety in this compound makes it an intriguing substrate for metal-catalyzed reactions. Ruthenium and palladium complexes, in particular, are well-known to catalyze a variety of transformations involving azides and olefins, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, as well as the construction of complex heterocyclic systems.

The interaction of organic azides with ruthenium complexes can lead to a range of outcomes, including the formation of ruthenium-imido species or the participation of the azide in cycloaddition reactions. While specific studies detailing the direct reaction of this compound with ruthenium complexes to form stable, isolable complexes are not extensively documented in the reviewed literature, the general reactivity of ruthenium catalysts with azides provides a framework for potential transformations.

Ruthenium catalysts, particularly those of the type [Cp*RuCl], are known to be effective in promoting the [3+2] cycloaddition between azides and alkynes, leading to the formation of 1,5-disubstituted 1,2,3-triazoles. researchgate.net Although the diene functionality in this compound is not an alkyne, the principle of ruthenium-mediated activation of the azide for cycloaddition is well-established. It is conceivable that under specific conditions, the diene could participate in higher-order cycloadditions or other intramolecular cyclization reactions initiated by the ruthenium-activated azide.

Furthermore, ruthenium complexes have been shown to catalyze the intramolecular amination of C-H bonds by organic azides, leading to the formation of nitrogen-containing heterocycles. rsc.org Given the structure of this compound, intramolecular C-H amination could potentially lead to the formation of novel cyclic amine structures. However, without specific experimental data, the regioselectivity and feasibility of such reactions remain speculative.

The synthesis of azide-functionalized diruthenium complexes has been reported, where the azide serves as a functional handle for further "click" chemistry reactions. researchgate.net This suggests a potential pathway where a ruthenium complex could first coordinate to the diene system of this compound, with the azide group remaining available for subsequent transformations. The steric and electronic properties of both the ruthenium complex and the ligand environment would be crucial in determining the outcome of such an interaction. nih.gov

Table 1: Hypothetical Reactions of this compound with Ruthenium Complexes (Note: The following table is based on the general reactivity of ruthenium complexes and serves as a hypothetical illustration due to the lack of specific experimental data for this compound in the reviewed literature.)

Ruthenium CatalystPotential Reaction TypePlausible Product Class
[Cp*RuCl]nIntramolecular CycloadditionFused Heterocyclic Systems
Ru(II) with phosphine ligandsC-H AminationCyclic Amines
Arene Ruthenium(II) ComplexesCoordination ComplexDiene-Coordinated Ru-Azide Complex

Palladium catalysts are renowned for their versatility in a vast array of organic transformations, including those involving allylic substrates and dienes. The reactivity of this compound in the presence of palladium catalysts is expected to be rich, with potential for both intramolecular and intermolecular processes.

One of the most prominent reactions catalyzed by palladium is the Tsuji-Trost allylic substitution. In this reaction, a palladium(0) catalyst reacts with an allylic leaving group to form a π-allylpalladium intermediate, which can then be attacked by a nucleophile. In the case of this compound, the azide group could potentially serve as a precursor to an amine nucleophile after in situ reduction, or it could be involved in other transformations. More commonly, the allylic system of the diene itself could undergo palladium-catalyzed reactions. For instance, palladium-catalyzed intramolecular oxidative amination, a variant of the aza-Wacker reaction, could lead to the formation of nitrogen-containing heterocycles. rsc.orgsemanticscholar.org In such a process, the nitrogen atom of a tethered amine or amide attacks one of the double bonds of the diene, which is activated by the palladium(II) catalyst.

Palladium-catalyzed cascade reactions involving dienes are also well-documented. nih.gov These reactions can lead to the rapid construction of complex molecular architectures. For this compound, a cascade process could be initiated by the palladium catalyst interacting with the diene system, followed by an intramolecular reaction involving the azide moiety, potentially after its transformation into another functional group.

Furthermore, palladium-catalyzed allylic amination using an external amine nucleophile is a powerful method for the formation of C-N bonds. nih.gov While this would involve a separate amine reactant, the diene system of this compound would be a suitable substrate for such a transformation. The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate would be a key aspect of such a reaction.

Table 2: Potential Palladium-Catalyzed Reactions of this compound (Note: This table illustrates potential reaction pathways based on established palladium catalysis. Specific experimental data for this compound is limited in the reviewed literature.)

Palladium CatalystCo-reactant/ConditionsPotential Reaction TypePlausible Product Class
Pd(OAc)2 / LigandOxidantIntramolecular Aza-Wacker CyclizationNitrogen Heterocycles
Pd(PPh3)4Nucleophile (e.g., Amine)Allylic SubstitutionAllylic Amines
Pd(0) / Ligand-Intramolecular Cascade ReactionPolycyclic Compounds

Computational and Theoretical Studies on 1 Azido 3,7 Dimethylocta 2,6 Diene Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving organic azides. nih.govmdpi.com These studies provide deep insights into the factors governing the reactivity and selectivity of reactions such as 1,3-dipolar cycloadditions. DFT calculations allow for the exploration of potential energy surfaces, identifying the most plausible reaction pathways.

Thermodynamic and Kinetic Profiling of Reaction Pathways (e.g., Gibbs Free Energy Barriers, ΔG#)

DFT calculations are instrumental in determining the thermodynamic and kinetic parameters of a reaction. The Gibbs free energy of activation (ΔG#), which represents the energy barrier that must be overcome for a reaction to occur, is a critical parameter for predicting reaction rates. By calculating the Gibbs free energies of the reactants, transition states, and products, a complete energy profile of the reaction pathway can be constructed.

Below is a representative data table illustrating how Gibbs free energy barriers for different reaction pathways of an azide (B81097) cycloaddition might be presented. Please note that this is a hypothetical table for illustrative purposes, as specific experimental or computational data for 1-azido-3,7-dimethylocta-2,6-diene's cycloaddition reactions are not available in the provided search results.

Reaction PathwayRegioisomerGibbs Free Energy of Activation (ΔG#) in kcal/mol
Pathway A1,4-disubstituted triazole25.3
Pathway B1,5-disubstituted triazole28.1

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Analysis of Electron Population and Atomic Energy Changes Along Intrinsic Reaction Coordinate Paths

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool within DFT that allow for the mapping of the reaction pathway from the transition state down to the reactants and products. By following the IRC, researchers can visualize the geometric changes that occur during the reaction and analyze how the electronic structure evolves.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This approach allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds and other interactions based on the topology of the electron density.

Detailed Examination of Electron Charge Density Distribution

QTAIM analysis of this compound would involve calculating the total electron density, ρ(r), at every point in space around the molecule. This allows for a detailed visualization of how electrons are distributed. The analysis focuses on critical points in the electron density, where the gradient of the density is zero. These critical points are classified as nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points.

The electron density at the bond critical point between two atoms is a key indicator of the strength and nature of the chemical bond. For instance, in the azide group of this compound, QTAIM could be used to quantify the differences in electron density for the N-N bonds, providing insight into their relative strengths and the delocalized nature of the π-system.

Topological Properties and Delocalization Indices at Bond Critical Points

The topological properties of the electron density at the bond critical points (BCPs) provide a wealth of information about the nature of chemical interactions. The Laplacian of the electron density, ∇²ρ(r), at a BCP can distinguish between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell (ionic, van der Waals) interactions, where ∇²ρ(r) > 0.

Furthermore, delocalization indices (DIs) can be calculated within the QTAIM framework. The delocalization index between two atoms is a measure of the number of electrons shared between them and provides a quantitative measure of bond order. For a molecule like this compound, with its conjugated diene system and the azide group, QTAIM analysis could be used to quantify the extent of electron delocalization across the molecule. In the context of a reaction, analyzing the changes in these topological properties and delocalization indices from reactants to transition state to products would provide a detailed electronic picture of the bond-breaking and bond-forming processes.

Computational Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the outcomes of chemical reactions involving azides. nih.gov For a molecule like this compound, which possesses multiple reactive sites, theoretical calculations are invaluable for elucidating the factors that govern regioselectivity and stereoselectivity in its various potential transformations, most notably in 1,3-dipolar cycloadditions.

The regioselectivity of the 1,3-dipolar cycloaddition of an organic azide with an unsaturated system, known as the Huisgen cycloaddition, is a primary focus of computational investigation. wikipedia.org The reaction of the azide moiety with a dipolarophile can, in principle, lead to the formation of two different regioisomeric five-membered heterocyclic rings. mdpi.com Theoretical models can predict which isomer will be preferentially formed by calculating the activation energy barriers for the different possible reaction pathways. nih.gov The pathway with the lower activation energy is expected to be the kinetically favored one, leading to the major product. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept often employed to rationalize the observed or predicted regioselectivity. nih.gov The theory considers the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity is typically governed by the combination of orbitals that results in the smallest energy gap and the largest overlap, leading to a more stabilized transition state. For many azide cycloadditions, the reaction can be controlled by both the HOMO and LUMO of the 1,3-dipole. nih.gov

In the context of an allylic azide like this compound, intramolecular reactions are also a possibility that can be explored computationally. For instance, the azide could potentially undergo a cycloaddition with one of the internal double bonds of the octadiene chain. DFT calculations can be used to model the transition states for these intramolecular pathways and compare their activation energies to those of intermolecular reactions.

To illustrate how computational data is used to predict selectivity, consider a hypothetical 1,3-dipolar cycloaddition reaction between this compound and a generic dipolarophile. The calculated activation energies for the formation of the two possible regioisomers can be presented in a data table.

Table 1: Calculated Activation Energies for a Hypothetical 1,3-Dipolar Cycloaddition
ReactantsRegioisomeric ProductComputational MethodActivation Energy (kcal/mol)
This compound + Dipolarophile ARegioisomer 1B3LYP/6-31G(d)22.5
This compound + Dipolarophile ARegioisomer 2B3LYP/6-31G(d)25.1

In this hypothetical example, the lower activation energy for the formation of Regioisomer 1 suggests that it would be the major product of the reaction.

Furthermore, computational models such as the distortion/interaction model can provide deeper insights into the origins of reactivity and selectivity. nih.govacs.org This model dissects the activation energy into two components: the distortion energy, which is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy, which is the favorable interaction between the distorted reactants in the transition state. By analyzing these components, chemists can understand whether the selectivity is primarily driven by steric hindrance (reflected in the distortion energy) or favorable electronic interactions. nih.govacs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be rationalized through computational studies. For reactions involving chiral centers or the formation of new stereocenters, DFT calculations can be used to model the different diastereomeric transition states. The calculated energies of these transition states can then be used to predict the diastereomeric ratio of the products.

The choice of computational method and basis set is crucial for obtaining accurate predictions. nih.gov Various DFT functionals, such as B3LYP, are commonly used for studying such reactions. mdpi.comrsc.org The inclusion of solvent effects, often through continuum solvation models, can also be important, as solvation can significantly influence the relative energies of transition states and, consequently, the selectivity of the reaction. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton (1H) and Carbon-13 (13C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural verification of 1-azido-3,7-dimethylocta-2,6-diene. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state.

While a complete, published, and assigned dataset for this compound was not found in the search results, the expected chemical shifts can be inferred from the known spectra of similar terpenoid structures and the influence of the azide (B81097) functional group. The azide group typically exerts a deshielding effect on adjacent protons and carbons.

Expected ¹H NMR Data (in CDCl₃):

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (CH ₂-N₃)~3.8 - 4.0d~7-8
H2 (CH =C)~5.3 - 5.5t~7-8
H5 (-CH ₂-)~2.0 - 2.2m
H6 (-CH =C)~5.0 - 5.2t~7
H9, H10 (-CH ₃)~1.6 - 1.8s
H8 (-CH ₃)~1.6 - 1.7s
H4 (-CH ₂-)~2.0 - 2.1m

Expected ¹³C NMR Data (in CDCl₃):

Carbon Assignment Expected Chemical Shift (ppm)
C1 (-C H₂-N₃)~50-52
C2 (=C H-)~120-125
C3 (=C <)~140-145
C4 (-C H₂-)~39-41
C5 (-C H₂-)~26-28
C6 (=C H-)~123-125
C7 (=C <)~135-140
C8 (-C H₃)~17-19
C9 (-C H₃)~16-18
C10 (-C H₃)~25-27

Application of Two-Dimensional NMR Techniques (e.g., TOCSY, HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular backbone. libretexts.orgnih.govc6h6.orgsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the same spin system. For geranyl azide, COSY would show correlations between H1 and H2, H2 and the protons on C4, and the protons on C4 with those on C5, and finally between the protons on C5 and H6. This helps to trace the connectivity along the carbon chain. libretexts.orgc6h6.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgc6h6.org It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, confirming the attachment of the downfield H1 protons to the C1 carbon bearing the azide group.

Nuclear Overhauser Effect (nOe) Experiments for Stereochemical Elucidation

The stereochemistry of the double bonds in this compound is critical for its chemical and biological properties. The Nuclear Overhauser Effect (nOe) is a phenomenon where the saturation of one nuclear spin population leads to a change in the intensity of another, provided they are close in space (typically < 5 Å). acdlabs.com NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that maps these through-space interactions, providing invaluable information for stereochemical assignments. acdlabs.com

For this compound, which is typically synthesized from geraniol (B1671447), the C2=C3 double bond is expected to have an E configuration. A NOESY experiment would confirm this by showing a correlation between the H1 protons and the H4 protons, and the absence of a strong correlation between H1 and the methyl protons on C3 (H8). The stereochemistry of the C6=C7 double bond can be similarly investigated.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₁₀H₁₇N₃. HRMS analysis would provide an experimental m/z value that can be compared to the theoretical exact mass, confirming the elemental composition.

Expected HRMS Data:

Ion Theoretical Exact Mass (m/z) Observed Mass (m/z) Technique
[M+H]⁺179.1422To be determined experimentallyESI
[M+Na]⁺202.1242To be determined experimentallyESI

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be that of the azide functional group.

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Azide (-N₃)Asymmetric stretch~2100 (strong and sharp)
Alkene (C=C)Stretch~1670 (medium)
C-H (sp²)Stretch~3010-3050 (medium)
C-H (sp³)Stretch~2850-2960 (medium to strong)

The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide group into the geranyl backbone. nih.gov

Synthetic Applications and Utility in Complex Organic Molecule Assembly

Role as an Intermediate in Heterocyclic Compound Synthesis

The azide (B81097) moiety of 1-azido-3,7-dimethylocta-2,6-diene is a powerful functional group for the construction of nitrogen-containing heterocycles. It primarily acts as a 1,3-dipole in cycloaddition reactions, providing a direct pathway to five-membered ring systems.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The most prominent application of this compound in heterocyclic synthesis is its participation in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgyoutube.comnih.gov This reaction, often considered the flagship of "click chemistry," involves the reaction of the terminal azide of the geranyl or neryl scaffold with a terminal alkyne to regioselectively produce 1,4-disubstituted 1,2,3-triazoles in high yields. nih.govorganic-chemistry.org

The CuAAC reaction is valued for its modularity, broad scope, and mild reaction conditions, which are often compatible with a variety of other functional groups. nih.govnih.gov This allows the geranyl moiety to be efficiently "clicked" onto a diverse range of alkyne-containing molecules, from simple organic fragments to complex biomolecules like peptides or nucleoside analogues. nih.govorganic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can act as a rigid scaffold and participate in hydrogen bonding, potentially improving the pharmacokinetic and pharmacological properties of the parent molecule. nih.gov This strategy has been widely employed to create libraries of novel compounds for drug discovery and to develop functional materials. nih.govnih.gov

Table 1: Examples of 1,2,3-Triazole Synthesis via Click Chemistry

Azide Precursor Alkyne Partner Catalyst Product Type
This compound Various Terminal Alkynes Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) 1-Geranyl-4-substituted-1,2,3-triazole
Phenyl Azide Phenylacetylene None (thermal) or Copper(I) 1,4-Diphenyl-1H-1,2,3-triazole & 1,5-isomer

Preparation of Pyrazole-Isoxazoline Hybrid Heterocycles

While the direct cycloaddition of an organic azide typically yields triazoles, the principles of 1,3-dipolar cycloaddition chemistry extend to the synthesis of other five-membered heterocycles like pyrazoles and isoxazoles. youtube.com The synthesis of these rings, however, generally requires different 1,3-dipolar precursors.

Pyrazoles are commonly formed through the cycloaddition of a nitrile imine with an alkyne. youtube.com

Isoxazoles are similarly prepared via the reaction of a nitrile oxide with an alkyne. youtube.com

Therefore, the direct use of this compound for pyrazole (B372694) or isoxazole (B147169) synthesis is not a standard transformation. However, its role as a precursor is plausible. The geranyl or neryl backbone could be incorporated into a suitable dipolarophile (e.g., a geranyl-substituted alkyne) which could then react with nitrile imines or nitrile oxides. Alternatively, synthetic routes could be envisioned where the azide is converted into a different nitrogen-containing functional group that could then be elaborated into the desired heterocyclic core, thereby creating hybrid structures containing both a terpenoid fragment and a pyrazole or isoxazoline (B3343090) ring.

Contribution to Pyrimidinone Synthesis

The use of this compound as a direct precursor in pyrimidinone synthesis has not been extensively documented. However, established synthetic routes to pyrimidinones (B12756618) suggest a clear potential role for its derivatives, specifically geranylamine (B3427868). Many classical syntheses of dihydropyrimidinones, such as the Biginelli reaction, involve the condensation of an amine or urea, a β-dicarbonyl compound, and an aldehyde.

A plausible synthetic pathway would involve the initial reduction of this compound to the corresponding primary amine, geranylamine. This terpenoid amine could then be used as the nitrogen-containing component in a reaction with a suitable β-ketoester and an aldehyde to construct the pyrimidinone core. researchgate.net This would result in a pyrimidinone derivative bearing an N-geranyl substituent, effectively incorporating the isoprenoid framework into the heterocyclic system.

Precursor for Diverse Functionalized Amine Derivatives

The azide group is a synthetic equivalent of a primary amine, and its reduction provides a direct route to valuable amine intermediates.

The reduction of this compound yields geranylamine (or its Z-isomer, nerylamine). thieme-connect.de This transformation is a key step that converts the azide into a versatile nucleophilic building block. Various reagents can be employed for the chemoselective reduction of organic azides to amines, including catalytic hydrogenation (e.g., using palladium on carbon or Lindlar's catalyst) or chemical reduction with reagents like sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.orgthieme-connect.de The resulting geranylamine is a valuable intermediate, notably used in the synthesis of the antitubercular drug candidate SQ109. thieme-connect.de

N-Alkylation and Amide Derivatives

Once formed, geranylamine serves as a potent nucleophile for the synthesis of a wide range of N-alkylated and amide derivatives. The primary amine can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or esters) to form stable amide bonds. nih.govgoogle.com

This reactivity has been demonstrated in the synthesis of various N-geranyl amides. For example, reacting geranylamine with ethyl lactate, either neat or in ethanol, produces N-geranyl lactamide (B1674226). google.com Similarly, reaction with 2-acetoxypropanoyl chloride in the presence of a base yields N-geranyl 2-acetoxypropionamide. google.com This straightforward amide coupling provides a robust method for attaching the geranyl moiety to molecules containing a carboxyl group, a strategy that has been used to create flavor agents and to functionalize materials by forming amide linkages with surface carboxylic acid groups. nih.govgoogle.com

Table 2: Synthesis of N-Geranyl Amide Derivatives

Amine Precursor Acylating Agent Product
Geranylamine Ethyl lactate N-Geranyl lactamide google.com
Geranylamine 2-Acetoxypropanoyl chloride N-Geranyl 2-acetoxypropionamide google.com

Integration into the Synthesis of Complex Terpenoid and Isoprenoid Frameworks

The ten-carbon backbone of this compound represents a fundamental isoprenoid unit. This makes it an attractive building block for the synthesis of more complex terpenoid-based structures and natural product analogues. nih.gov

The click chemistry approach is particularly powerful in this context. By converting the geranyl azide into a 1,2,3-triazole, the monoterpene unit can be covalently linked to other complex fragments, including other natural products, to create novel hybrid molecules. nih.gov The triazole ring is known to be a bioisostere for the amide bond, and its incorporation can lead to compounds with enhanced biological stability and improved physicochemical properties. nih.gov

Furthermore, the conversion of the azide to geranylamine opens up different avenues for integration. As seen in the synthesis of SQ109, geranylamine is coupled with an adamantane (B196018) moiety through an ethylenediamine (B42938) linker. thieme-connect.de This process, involving amide bond formation and subsequent reduction, demonstrates how the geranyl unit can be incorporated as a key lipophilic component in a complex bioactive molecule designed to target specific biological pathways, such as the synthesis of the mycobacterial cell envelope. thieme-connect.de The ability to enzymatically attach geranylazide moieties to peptides further underscores the utility of this compound in creating complex, modified bioconjugates. researchgate.net

Ligand and Precursor in Organometallic Chemistry

Research into the role of this compound, commonly known as geranyl azide, as a direct ligand or precursor in classical organometallic chemistry is limited in publicly available scientific literature. Organometallic chemistry traditionally involves compounds with direct metal-to-carbon bonds, and while the geranyl moiety offers potential for such interactions, its azide functionality dominates its known chemical reactivity in other contexts.

The current body of research primarily focuses on the reactions of the azide group, such as cycloadditions and reductions, rather than the formation of stable organometallic complexes where the entire molecule acts as a ligand.

However, to understand the potential, albeit underexplored, role of geranyl azide in this field, one can consider the general principles of how organic azides and allylic systems interact with transition metals.

General Reactivity of Organic Azides with Transition Metals

Organic azides (RN₃) can coordinate to transition metals, and these interactions are of significant interest. The azide group can act as a ligand, typically binding to a metal center through one of its terminal nitrogen atoms. wikipedia.org The stability of such complexes can be significantly enhanced when the azide is part of a chelating ligand system. nih.gov For instance, organoazides have been shown to form stable complexes with metals like copper(II) and palladium(II). nih.gov

A key reaction of coordinated azides is the loss of dinitrogen (N₂) to form a metal-nitrene intermediate. These highly reactive species can then undergo a variety of transformations, such as C-H bond amination and aziridination, which are powerful methods for introducing nitrogen atoms into organic molecules. nih.gov

Allylic Azides in Organometallic Reactions

Geranyl azide is an allylic azide, a class of compounds known for their propensity to undergo rsc.orgrsc.org-sigmatropic rearrangement, also known as the Winstein rearrangement. rsc.orgnih.gov This process involves the equilibration between the primary and tertiary allylic azide isomers. This dynamic behavior can complicate their use as simple ligands in organometallic synthesis.

The reactivity of allylic azides with organometallic reagents often leads to the transformation of the azide group itself. For example, reactions with Grignard reagents or organolithium compounds can lead to the formation of triazenes, which upon workup yield amines. nih.gov This showcases their role as a source of nitrogen for amination rather than as a stable ligand in an isolable organometallic complex.

Palladium-catalyzed reactions are also common for allylic azides, typically involving allylic substitution where the azide group is displaced. nih.gov These reactions proceed with a net retention of stereochemistry through a double inversion mechanism. nih.gov

Potential as a Precursor

While direct coordination chemistry of geranyl azide is not well-documented, its bifunctional nature (alkene and azide) suggests potential as a precursor in more complex organometallic transformations. The alkene moieties within the geranyl backbone could, in principle, coordinate to a metal center. For instance, derivatives of the geranyl structure, such as geranyl-alkynes, have been used to form dicobalt hexacarbonyl complexes.

A notable application that borders on organometallic chemistry is the use of azido-functionalized molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Research has shown that an azido-enzyme can be immobilized on a geranyl-functionalized support material in the presence of a copper(I) catalyst. nih.govnih.gov Although this is a catalytic process and does not involve the isolation of a stable organometallic complex with the geranyl azide, it highlights the utility of the azide group in metal-mediated transformations.

Q & A

Q. What data integration challenges arise when combining spectroscopic, chromatographic, and computational datasets for this compound?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to unify disparate data types. Develop a relational database with FAIR principles (Findable, Accessible, Interoperable, Reusable) to cross-link spectral libraries, DFT outputs, and kinetic datasets .

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